molecular formula C18H15F2N3O2 B3003844 N-[cyano(2,4-difluorophenyl)methyl]-3-propanamidobenzamide CAS No. 1355800-00-8

N-[cyano(2,4-difluorophenyl)methyl]-3-propanamidobenzamide

Cat. No.: B3003844
CAS No.: 1355800-00-8
M. Wt: 343.334
InChI Key: NCGGYXAJYGITPQ-UHFFFAOYSA-N
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Description

N-[cyano(2,4-difluorophenyl)methyl]-3-propanamidobenzamide is a synthetic organic compound with potential applications in various scientific fields. It is characterized by the presence of cyano, difluorophenyl, and propanamidobenzamide groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(2,4-difluorophenyl)methyl]-3-propanamidobenzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[cyano(2,4-difluorophenyl)methyl]-3-propanamidobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[cyano(2,4-difluorophenyl)methyl]-3-propanamidobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[cyano(2,4-difluorophenyl)methyl]-3-propanamidobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-N-[(2,4-difluorophenyl)methyl]acetamide
  • N-[cyano(2,4-difluorophenyl)methyl]propanamide

Uniqueness

N-[cyano(2,4-difluorophenyl)methyl]-3-propanamidobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[cyano-(2,4-difluorophenyl)methyl]-3-(propanoylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3O2/c1-2-17(24)22-13-5-3-4-11(8-13)18(25)23-16(10-21)14-7-6-12(19)9-15(14)20/h3-9,16H,2H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGGYXAJYGITPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)NC(C#N)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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